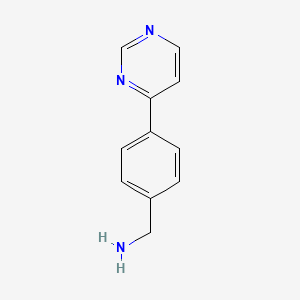

(4-(Pyrimidin-4-yl)phenyl)methanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-(嘧啶-4-基)苯基)甲胺是一种有机化合物,其结构特点是嘧啶环连接到苯基上,苯基再与甲胺基连接。

准备方法

合成路线和反应条件: (4-(嘧啶-4-基)苯基)甲胺的合成通常涉及在特定条件下,4-溴嘧啶与4-氨基苄胺的反应。该反应通常在钯催化剂和碱(如碳酸钾)的存在下,在二甲基甲酰胺等溶剂中进行。 将反应混合物加热以促进偶联反应,生成(4-(嘧啶-4-基)苯基)甲胺 .

工业生产方法: (4-(嘧啶-4-基)苯基)甲胺的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和优化反应条件可以提高化合物的产率和纯度。此外,重结晶和色谱等纯化技术被用来获得所需的产物。

化学反应分析

反应类型: (4-(嘧啶-4-基)苯基)甲胺会发生多种化学反应,包括:

氧化: 该化合物可以被氧化生成相应的N-氧化物。

还原: 还原反应可以将嘧啶环转化为二氢嘧啶衍生物。

取代: 胺基可以参与亲核取代反应,生成各种衍生物。

常用试剂和条件:

氧化: 过氧化氢或间氯过氧苯甲酸等试剂通常被使用。

还原: 使用钯碳进行的催化加氢是一种典型方法。

取代: 在碱性条件下使用烷基卤化物或酰氯等试剂。

主要产物: 这些反应生成的主要产物包括N-氧化物、二氢嘧啶衍生物和各种取代胺。

科学研究应用

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the potential of (4-(pyrimidin-4-yl)phenyl)methanamine derivatives as antibacterial agents. For instance, a series of compounds incorporating this moiety demonstrated enhanced activity against resistant bacterial strains, such as Streptococcus pneumoniae and Streptococcus pyogenes. The structural modifications around the pyrimidine ring were crucial for optimizing their potency. The introduction of specific substituents was shown to significantly improve the antibacterial efficacy compared to baseline compounds .

Cancer Research

The compound has also been evaluated for its antiproliferative effects on various cancer cell lines. A notable study investigated several derivatives, revealing that modifications to the pyrimidine structure could lead to increased cytotoxicity against specific cancer types. The findings indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents .

Enzyme Inhibition

this compound has been explored as an inhibitor of key enzymes involved in metabolic pathways. For example, its derivatives have been tested for inhibition against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme linked to various physiological processes. The structure-activity relationship (SAR) studies revealed that specific substitutions could enhance inhibitory potency, making these compounds promising candidates for drug development aimed at metabolic disorders .

Biochemical Applications

Biochemical Probes

Due to its ability to interact with biological targets, this compound is being investigated as a biochemical probe. Its derivatives are being designed to selectively bind to proteins involved in disease mechanisms, allowing researchers to study cellular pathways and identify potential therapeutic targets .

Material Science

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of advanced polymers. Its unique chemical structure allows it to act as a building block for creating functionalized polymers with tailored properties. These materials can be employed in various applications, including drug delivery systems and sensors .

Table 1: Antibacterial Activity of Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. pneumoniae | 0.5 µg/mL |

| Compound B | S. pyogenes | 0.25 µg/mL |

| Compound C | H. influenzae | 1 µg/mL |

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 10 |

| Compound B | HeLa | 5 |

| Compound C | A549 | 15 |

Case Studies

-

Case Study on Antibacterial Efficacy

A study evaluated the antibacterial properties of a series of this compound derivatives against multi-drug resistant strains. The results showed that specific modifications led to compounds with up to four times higher activity than existing treatments against resistant bacteria. -

Case Study on Cancer Cell Lines

In another investigation, a library of pyrimidine derivatives was screened for cytotoxicity against various cancer cell lines. The study identified several compounds that exhibited significant antiproliferative effects, suggesting that structural optimization could lead to new anticancer therapies.

作用机制

(4-(嘧啶-4-基)苯基)甲胺的作用机制涉及它与特定分子靶点的相互作用。该化合物可以与酶或受体结合,调节其活性。例如,它可能会抑制参与细胞过程的某些酶,从而产生治疗效果。 确切的途径和靶点取决于具体的应用和形成的衍生物的结构 .

类似化合物:

- (4-(嘧啶-2-基)苯基)甲胺

- (4-(吡啶-4-基)苯基)甲胺

- (4-(嘧啶-5-基)苯基)甲胺

比较: (4-(嘧啶-4-基)苯基)甲胺由于嘧啶环的位置独特,这影响了它的反应性和与生物靶点的相互作用。与(4-(嘧啶-2-基)苯基)甲胺相比,4位的取代可能会导致不同的结合亲和力和生物活性。

相似化合物的比较

- (4-(Pyrimidin-2-yl)phenyl)methanamine

- (4-(Pyridin-4-yl)phenyl)methanamine

- (4-(Pyrimidin-5-yl)phenyl)methanamine

Comparison: (4-(Pyrimidin-4-yl)phenyl)methanamine is unique due to the position of the pyrimidine ring, which influences its reactivity and interaction with biological targets. Compared to (4-(Pyrimidin-2-yl)phenyl)methanamine, the 4-position substitution may result in different binding affinities and biological activities.

生物活性

(4-(Pyrimidin-4-yl)phenyl)methanamine, a compound featuring a pyrimidine ring attached to a phenyl group through a methanamine linkage, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that certain anilinopyrimidine derivatives selectively inhibited receptor tyrosine kinases associated with cancer proliferation. These compounds showed promising antitumor activity in both in vitro and in vivo models, particularly against solid tumors in murine systems .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound 19 | 0.87 | MCF-7 | CDK Inhibition |

| Compound 27 | 1.75 | MDA-MB-231 | EGFR Inhibition |

Anti-Angiogenic Properties

The compound has also been evaluated for its anti-angiogenic properties. In a chick chorioallantoic membrane (CAM) model, several derivatives demonstrated the ability to inhibit blood vessel formation, suggesting potential applications in cancer therapy by targeting tumor vasculature .

Kinase Inhibition

This compound and its derivatives have been shown to inhibit various protein kinases, which play critical roles in cell signaling pathways related to cancer progression. The inhibition of kinases such as CDK and EGFR is particularly relevant for their anticancer effects. Molecular modeling studies have elucidated the binding affinities and selectivities of these compounds towards specific kinase targets .

DNA Cleavage Activity

Some studies have reported that certain derivatives exhibit DNA cleavage abilities, which contribute to their antiproliferative effects. This activity is often assessed through gel electrophoresis following incubation with calf thymus DNA .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the pyrimidine or phenyl rings can significantly influence potency and selectivity.

Table 2: Structure-Activity Relationships

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 4-Pyrimidine | Methyl Group | Increased potency |

| 3-Phenyl | Hydroxymethyl | Broader spectrum |

Case Studies

- Antitumor Efficacy : A study involving a series of pyrimidine derivatives showed that compounds with specific substitutions at the 4-position exhibited enhanced inhibitory effects on cancer cell lines, outperforming standard chemotherapeutics like 5-Fluorouracil .

- Kinase Selectivity : Another case highlighted the development of selective inhibitors targeting specific receptor tyrosine kinases, demonstrating the potential for these compounds in precision medicine approaches against various cancers .

属性

CAS 编号 |

885466-46-6 |

|---|---|

分子式 |

C11H11N3 |

分子量 |

185.22 g/mol |

IUPAC 名称 |

(4-pyrimidin-4-ylphenyl)methanamine |

InChI |

InChI=1S/C11H11N3/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-14-11/h1-6,8H,7,12H2 |

InChI 键 |

JZGQBVBIWJNQQL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1CN)C2=NC=NC=C2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。